molecular formula C7H11NO3 B1363602 1-formylpiperidine-4-carboxylic Acid CAS No. 84163-42-8

1-formylpiperidine-4-carboxylic Acid

Cat. No. B1363602
CAS RN: 84163-42-8
M. Wt: 157.17 g/mol
InChI Key: IZNTWTMLHCGAJU-UHFFFAOYSA-N
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Description

1-formylpiperidine-4-carboxylic Acid is a chemical compound with the empirical formula C7H11NO3 . It is a synthetic fragment that plays a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid includes the key one-pot azide reductive cyclization of aldehyde .


Molecular Structure Analysis

The molecular structure of 1-formylpiperidine-4-carboxylic Acid consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight is 157.17 g/mol .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-formylpiperidine-4-carboxylic Acid include a molecular weight of 157.17 g/mol, a topological polar surface area of 57.6 Ų, and a rotatable bond count of 1 .

Scientific Research Applications

Spin-Labeled Amino Acid in Material Science and Biochemistry

The 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a relative of 1-formylpiperidine-4-carboxylic acid, has demonstrated effectiveness as a β-turn and 310/α-helix inducer in peptides. It serves as a rigid electron spin resonance probe and fluorescence quencher, finding significant utility in material science and biochemistry (Toniolo et al., 1998).

Role in Hydrogen Energy Storage

Formic acid, a simple carboxylic acid closely related to 1-formylpiperidine-4-carboxylic acid, is gaining attention as a potential chemical hydrogen storage material. Its use in direct formic acid fuel cells (DFAFCs) and reversible hydrogen storage systems highlights its potential in energy-related applications, including portable devices and vehicles (Singh et al., 2016).

Synthesis of CDK9 Inhibitors and Ibrutinib

The synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate, a derivative of 1-formylpiperidine-4-carboxylic acid, has implications in treating tumor viruses. This compound provides valuable references for synthesizing CDK9 inhibitors and Ibrutinib, highlighting its importance in pharmaceutical research (Hu et al., 2019).

Peptide Synthesis

The use of 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino4-carboxylic acid (TOAC), closely related to 1-formylpiperidine-4-carboxylic acid, in solid-phase peptide synthesis demonstrates its value in creating specific peptide sequences for biochemical applications (Martin et al., 2001).

Computational Chemistry Studies

Research involving computational calculations of Tert-butyl 4-formylpiperidine-1-carboxylate, a formylpiperidine derivative, provides insights into the effects of green solvents on its electronic properties and reactivity. This has implications for understanding the molecular reactivity of such compounds in various environments (Vimala et al., 2021).

Catalytic Oxidation

The catalytic oxidation of lignite to carboxylic acids using molecular oxygen in an aqueous FeCl3 solution presents a promising method for the production of carboxylic acids, including derivatives of 1-formylpiperidine-4-carboxylic acid. This process is environmentally benign and efficient, offering a new avenue for chemical synthesis (Yang et al., 2017).

Safety And Hazards

The safety data sheet for 1-formylpiperidine-4-carboxylic Acid indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation .

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

1-formylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c9-5-8-3-1-6(2-4-8)7(10)11/h5-6H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNTWTMLHCGAJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374697
Record name 1-formylpiperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-formylpiperidine-4-carboxylic Acid

CAS RN

84163-42-8
Record name 1-Formylisonipecotic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84163-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-formylpiperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
KK Garlapati, RK Ganta, KS Kumar… - Russian Journal of …, 2023 - Springer
… Initially, 1-formylpiperidine-4-carboxylic acid (1) was synthesized in 84% yield by reacting piperidine-4-carboxylic acid with formic acid in a mixture of chloroform and acetic anhydride. …
Number of citations: 0 link.springer.com
HAM Mucke, J Castaner - Drugs of the Future, 2000 - access.portico.org
… The reaction of piperidine-4-carboxylic acid (I) with formic acid and acetic anhydride gives 1-formylpiperidine4-carboxylic acid (II), which is treated with SOCl2 and acetic anhydride to …
Number of citations: 9 access.portico.org
HR Bjørsvik, L Liguori - Organic process research & development, 2002 - ACS Publications
… The intermediate 42 is synthesised by reacting piperidine-4-carboxylic acid 35 with formic acid and acetic acid anhydride to obtain 1-formylpiperidine-4-carboxylic acid 36 that upon …
Number of citations: 110 pubs.acs.org
SA Gaitonde - 2016 - search.proquest.com
Risperidone is an ‘atypical’antipsychotic and is approved by the USFDA mainly for the treatment of schizophrenia and symptoms of bipolar disorder. Risperidone (an SDA or serotonin-…
Number of citations: 1 search.proquest.com

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